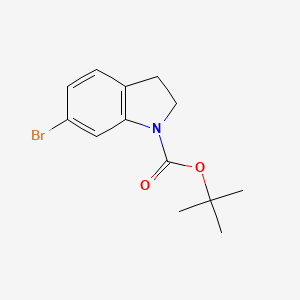

tert-Butyl 6-bromoindoline-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRAIVDYVLYXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621908 | |

| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214614-97-8 | |

| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-bromoindoline-1-carboxylate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the indoline scaffold stands out as a "privileged structure," forming the core of numerous natural products and clinically significant pharmaceuticals. Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Among the vast array of functionalized indolines, tert-Butyl 6-bromoindoline-1-carboxylate (CAS No. 214614-97-8) has emerged as a particularly versatile and strategic building block.

The presence of a bromine atom at the 6-position offers a reactive handle for a multitude of cross-coupling reactions, allowing for the systematic introduction of diverse molecular fragments. Simultaneously, the tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indoline nitrogen. This protection deactivates the otherwise reactive N-H bond, preventing unwanted side reactions and directing reactivity towards the aryl bromide. The Boc group can be readily removed under acidic conditions, providing a pathway to further functionalization at the nitrogen atom late in a synthetic sequence.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic data, detailed synthetic protocols, and its utility in the construction of complex, biologically active molecules.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a synthetic building block is paramount for its effective use in the laboratory. This section outlines the key physical and spectroscopic characteristics of this compound.

Core Chemical Structure and Properties

The structural features of this molecule are key to its utility. The saturated five-membered ring fused to the benzene ring creates the indoline core. The bromine atom at the 6-position is a key site for synthetic modification, while the bulky Boc group on the nitrogen atom provides steric and electronic protection.

| Property | Value | Source |

| CAS Number | 214614-97-8 | [1] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [1] |

| Molecular Weight | 298.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >240 °C (decomposition may occur) | [1] |

| Boiling Point (Predicted) | 353.5 ± 41.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.400 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | N/A |

Note: Some physical properties are predicted values from chemical suppliers and should be considered as estimates.

Spectroscopic Characterization

1.2.1. ¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H (H5) |

| ~7.2 | dd | 1H | Ar-H (H7) |

| ~7.0 | d | 1H | Ar-H (H4) |

| ~4.0 | t | 2H | N-CH₂ (H2) |

| ~3.1 | t | 2H | Ar-CH₂ (H3) |

| 1.55 | s | 9H | C(CH₃)₃ |

Interpretation: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring, with splitting patterns dictated by their ortho and meta relationships. The two methylene groups of the indoline ring will appear as triplets, a characteristic feature of the ethyl fragment in the indoline core. The most prominent signal will be a singlet at approximately 1.55 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protector.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C=O (Boc) |

| ~145 | Ar-C (C7a) |

| ~133 | Ar-C (C3a) |

| ~128 | Ar-CH (C5) |

| ~126 | Ar-CH (C7) |

| ~118 | Ar-C-Br (C6) |

| ~115 | Ar-CH (C4) |

| ~81 | O-C(CH₃)₃ |

| ~50 | N-CH₂ (C2) |

| ~29 | Ar-CH₂ (C3) |

| ~28 | C(CH₃)₃ |

Interpretation: The carbonyl carbon of the Boc group will be the most downfield signal. The six aromatic carbons will appear in the typical aromatic region, with the carbon bearing the bromine atom being shielded relative to the others. The quaternary carbon and the three methyl carbons of the Boc group will be clearly identifiable, as will the two methylene carbons of the indoline ring.

1.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (aliphatic, Boc and indoline) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250, ~1160 | Strong | C-O stretch (carbamate) |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600 | Medium | C-Br stretch |

Interpretation: The most characteristic peak in the IR spectrum will be the strong carbonyl stretch of the Boc group around 1700 cm⁻¹. The spectrum will also feature C-H stretches from the aliphatic and aromatic portions of the molecule, as well as characteristic aromatic C=C stretching bands.

1.2.4. Mass Spectrometry (MS)

-

Expected M+: 297/299 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Major Fragmentation Pattern: Loss of the tert-butyl group (-57) or the entire Boc group (-101) is a common fragmentation pathway for N-Boc protected compounds.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 6-bromoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by the reduction of the indole double bond to afford the indoline.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for N-Boc protection and indole reduction.[3][4]

Step 1: N-Boc Protection of 6-Bromoindole

-

Reagent Setup: To a solution of 6-bromoindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq).

-

Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.5 eq). For a milder, catalyst-free approach under solvent-free conditions, molecular iodine (I₂) can be used as a catalyst.[3]

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield crude tert-Butyl 6-bromoindole-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

Catalyst Setup: In a hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, 5-10 mol%) in a solvent such as methanol, ethanol, or ethyl acetate.

-

Substrate Addition: Add the crude tert-Butyl 6-bromoindole-1-carboxylate (1.0 eq) from the previous step to the suspension.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates the progress of the reduction.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white to off-white solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C-Br bond. This site serves as a versatile anchor point for the construction of more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. In this context, it allows for the arylation or vinylation of the 6-position of the indoline core.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

3.1.1. Representative Protocol for Suzuki-Miyaura Coupling

This is a general procedure adapted from protocols for similar aryl bromides.[5]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), an aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, toluene, or DMF.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the indoline scaffold.

Sources

- 1. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 6-bromoindoline-1-carboxylate CAS number 214614-97-8

An In-Depth Technical Guide to tert-Butyl 6-bromoindoline-1-carboxylate (CAS: 214614-97-8): Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry and organic synthesis. The document delves into its structural significance, physicochemical properties, and detailed, field-proven protocols for its synthesis and purification. Furthermore, it offers an expert analysis of its characteristic spectroscopic signature for robust structural verification. The guide culminates with an exploration of its core reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Value of a Privileged Scaffold

The indoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets.

This compound emerges as a particularly strategic derivative of this scaffold. Its design incorporates two critical features for synthetic utility:

-

The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group masks the reactivity of the indoline nitrogen.[2] This is crucial for preventing unwanted side reactions and directing transformations to other parts of the molecule. The Boc group enhances solubility in common organic solvents and can be removed under mild acidic conditions, a necessity in multi-step synthetic campaigns.[1]

-

The 6-Bromo Substituent : The bromine atom at the C6 position serves as a versatile reactive handle. It is perfectly poised for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, or amino moieties.[3]

This dual functionality makes this compound a powerful intermediate for systematically exploring structure-activity relationships (SAR) in drug design.

Physicochemical and Safety Profile

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. The compound is a solid that should be stored in a dry, cool environment.[4]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 214614-97-8 | [5][6] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [5][6] |

| Molecular Weight | 298.18 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4][7] |

| Boiling Point | 353.5±41.0 °C (Predicted) | [4] |

| Density | 1.400±0.06 g/cm³ (Predicted) | [4] |

Table 2: GHS Safety Information

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from Sigma-Aldrich.

Synthesis and Purification Workflow

The synthesis of this compound is efficiently achieved from the commercially available precursor, 6-bromoindole. The strategy involves a two-step sequence: the reduction of the indole C2=C3 double bond to form the indoline ring, followed by the protection of the indoline nitrogen with a Boc group.

Protocol 1: Synthesis of 6-Bromoindoline (Intermediate)

Causality and Experimental Choice: The reduction of an indole to an indoline is a critical transformation. While catalytic hydrogenation (H₂, Pd/C) is effective, it requires specialized pressure equipment. A more accessible laboratory method utilizes sodium cyanoborohydride (NaBH₃CN) in acetic acid. NaBH₃CN is a milder reducing agent than NaBH₄ and is stable in acidic conditions, which are necessary to protonate the indole ring and form the reactive indoleninium ion intermediate, facilitating the hydride attack.

Methodology:

-

Reaction Setup: To a solution of 6-bromoindole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add sodium cyanoborohydride (approx. 2.0 eq) portion-wise at 0°C (ice bath).

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is basic (>8).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Proceed to Next Step: The crude 6-bromoindoline is often an oil and can be unstable. It is typically used immediately in the next step without extensive purification.

Protocol 2: N-Boc Protection to Yield the Final Product

Causality and Experimental Choice: The protection of the secondary amine of the indoline is achieved using di-tert-butyl dicarbonate ((Boc)₂O). The reaction requires a base to deprotonate the amine, increasing its nucleophilicity. While a simple tertiary amine like triethylamine can be used, 4-dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction, especially for less reactive amines. Dichloromethane (CH₂Cl₂) is an excellent solvent as it is inert and readily dissolves all reactants. 6-Bromoindole is a known precursor for this reaction.[8]

Methodology:

-

Reaction Setup: Dissolve the crude 6-bromoindoline (1.0 eq) from the previous step in dichloromethane (CH₂Cl₂, approx. 0.3 M).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.

Spectroscopic Characterization: A Structural Signature

Verifying the structure of the final product is a critical, self-validating step. The following are the expected spectroscopic data based on the molecule's structure.[9][10]

Table 3: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | δ (ppm, CDCl₃) | Multiplicity | Integration | Assignment |

| ~1.55 | singlet | 9H | -C(CH₃)₃ (Boc) | |

| ~3.05 | triplet | 2H | C3-H₂ (Indoline) | |

| ~4.00 | triplet | 2H | C2-H₂ (Indoline) | |

| ~7.05 | doublet | 1H | C5-H (Aromatic) | |

| ~7.15 | singlet | 1H | C7-H (Aromatic) | |

| ~7.70 | doublet | 1H | C4-H (Aromatic) | |

| ¹³C NMR | δ (ppm, CDCl₃) | Assignment | ||

| ~28.5 | -C(C H₃)₃ (Boc) | |||

| ~29.0 | C3 (Indoline) | |||

| ~52.0 | C2 (Indoline) | |||

| ~81.0 | -C (CH₃)₃ (Boc) | |||

| ~115.0 | C6 (C-Br) | |||

| ~125.0 | C5 | |||

| ~127.0 | C7 | |||

| ~130.0 | C4 | |||

| ~132.0 | C3a (Quaternary) | |||

| ~143.0 | C7a (Quaternary) | |||

| ~154.0 | C=O (Carbamate) |

Mass Spectrometry (MS)

The most telling feature in the mass spectrum is the isotopic pattern for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion:

-

M+ : ~297 (for C₁₃H₁₆⁷⁹BrNO₂)

-

M+2 : ~299 (for C₁₃H₁₆⁸¹BrNO₂)

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

~2975 cm⁻¹ : C-H stretch (sp³ from Boc and indoline)

-

~1695 cm⁻¹ : Strong C=O stretch (characteristic of the carbamate)

-

~1470 cm⁻¹ : C=C stretch (aromatic)

-

~1250 cm⁻¹ : C-N stretch

-

~1160 cm⁻¹ : C-O stretch

Reactivity and Applications in Synthetic Chemistry

The primary value of this compound lies in its capacity to serve as a versatile platform for building molecular complexity. The C-Br bond is the key site for derivatization via palladium-catalyzed cross-coupling reactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl6-bromoindoline-1-carboxylate , 95% , 214614-97-8 - CookeChem [cookechem.com]

- 5. americanelements.com [americanelements.com]

- 6. 214614-97-8 | MFCD08059279 | this compound [aaronchem.com]

- 7. 214614-97-8|this compound|BLD Pharm [bldpharm.com]

- 8. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-bromoindoline-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 6-bromoindoline-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The synthesis is dissected into three primary stages: (1) the formation of the key intermediate, 6-bromoindole, from 4-bromo-2-nitrotoluene via the Batcho-Leimgruber indole synthesis; (2) the selective reduction of 6-bromoindole to 6-bromoindoline; and (3) the final N-protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, field-proven protocols suitable for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

This compound is a strategically important intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and serotonin receptor modulators. Its structure combines a brominated benzene ring, which allows for further functionalization via cross-coupling reactions, with a protected indoline core, a common motif in pharmacologically active compounds.[4]

The synthetic strategy detailed herein is designed for efficiency, regiochemical control, and scalability. The pathway begins with a commercially available starting material, proceeds through stable intermediates, and utilizes well-understood, high-yielding reactions.

A retrosynthetic analysis reveals a logical disconnection strategy: the target molecule can be formed by the Boc-protection of 6-bromoindoline. This key indoline intermediate is accessible through the reduction of 6-bromoindole, which itself can be reliably synthesized from 4-bromo-2-nitrotoluene. This multi-step approach ensures high purity and avoids the formation of difficult-to-separate regioisomers that can arise from direct bromination of an unprotected indoline scaffold.

Below is a graphical representation of the forward synthesis pathway, which will be elaborated upon in the subsequent sections.

Figure 1: Overall synthetic workflow from 4-bromo-2-nitrotoluene to the target compound.

Part I: Synthesis of the Key Intermediate: 6-Bromoindole

The foundation of this synthesis is the reliable construction of the 6-bromoindole scaffold. For this purpose, the Batcho-Leimgruber indole synthesis is the method of choice over alternatives like the Fischer indole synthesis.[5]

Causality & Expertise: The Batcho-Leimgruber synthesis is particularly advantageous because it proceeds under mild conditions, demonstrates high yields, and, crucially, avoids the acidic conditions of the Fischer synthesis which can be incompatible with certain functional groups. It begins with an ortho-nitrotoluene, a readily available precursor class.[6][7] The reaction proceeds in two distinct, high-yielding steps: enamine formation and reductive cyclization.

Step 1: Enamine Formation

The process begins with the condensation of 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine, typically pyrrolidine. The methyl group of the nitrotoluene is sufficiently acidic due to the electron-withdrawing effect of the ortho-nitro group, allowing it to be deprotonated under basic conditions and attack the electrophilic DMFDMA.[8] The addition of pyrrolidine forms a more reactive intermediate, accelerating the formation of the β-pyrrolidino-4-bromo-2-nitrostyrene enamine.

Step 2: Reductive Cyclization

The formed enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction.[5] Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by the elimination of pyrrolidine to yield the aromatic indole ring.[6]

Trustworthiness - Self-Validating Protocol: The progress of both steps can be easily monitored by Thin-Layer Chromatography (TLC). The enamine intermediate possesses a distinct deep red or orange color, providing a clear visual cue of its formation. The final 6-bromoindole product is a crystalline solid, and its purity can be readily assessed by melting point analysis and confirmed by ¹H NMR spectroscopy.

Part II: Selective Reduction to 6-Bromoindoline

With 6-bromoindole in hand, the next critical transformation is the selective reduction of the C2-C3 double bond of the pyrrole ring without affecting the benzene ring or the carbon-bromine bond.

Causality & Expertise: While catalytic hydrogenation can be used, it sometimes risks dehalogenation, especially under harsh conditions. A more reliable and highly selective method for this transformation is the use of a chemical reducing agent like zinc powder in an acidic medium, such as acetic acid.

This method is effective because the indole ring, once protonated under acidic conditions, becomes more susceptible to reduction. Zinc acts as the electron donor, achieving the desired 2,3-dihydroindoline (indoline) structure with minimal side products.

Trustworthiness - Self-Validating Protocol: The reaction can be monitored by TLC, observing the disappearance of the 6-bromoindole spot and the appearance of a new, typically more polar, 6-bromoindoline spot. The success of the reduction is unequivocally confirmed by ¹H NMR, which will show the disappearance of the characteristic indole C2-H and C3-H olefinic protons and the appearance of two new aliphatic signals (typically triplets) corresponding to the -CH₂-CH₂- protons of the indoline ring.

Part III: N-Boc Protection of 6-Bromoindoline

The final step is the protection of the secondary amine of the 6-bromoindoline ring with a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive conditions) and its facile removal under mild acidic conditions.[9][10]

Causality & Expertise: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. The reaction requires a base to deprotonate the indoline nitrogen, increasing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[10] While a simple tertiary amine base like triethylamine (TEA) is often sufficient, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a more reactive intermediate with (Boc)₂O.[11]

Trustworthiness - Self-Validating Protocol: The completion of the reaction is easily monitored by TLC, as the Boc-protected product is significantly less polar than the starting 6-bromoindoline. The product is typically a stable, crystalline solid that can be purified by recrystallization or silica gel chromatography. Confirmation is achieved via ¹H NMR, which will show the disappearance of the N-H proton signal and the appearance of a large singlet around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

Experimental Protocols & Data

Protocol 1: Synthesis of 6-Bromoindole (from 4-Bromo-2-nitrotoluene)

-

Enamine Formation: In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF). Add pyrrolidine (1.1 eq) followed by N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq).

-

Heat the mixture to 100-110 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used directly in the next step without further purification.

-

Reductive Cyclization: Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to afford 6-bromoindole as a solid.

Protocol 2: Synthesis of 6-Bromoindoline (from 6-Bromoindole)

-

To a stirred solution of 6-bromoindole (1.0 eq) in glacial acetic acid, add zinc dust (3.0-5.0 eq) portion-wise at room temperature. An initial exotherm may be observed.

-

Stir the resulting suspension at room temperature (or with gentle heating to 50-60 °C) for 2-6 hours, until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture to remove excess zinc and zinc salts, washing the solid residue with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 6-bromoindoline, which can be used in the next step or purified by chromatography.

Protocol 3: Synthesis of this compound

-

Dissolve 6-bromoindoline (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed, as indicated by TLC.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography or recrystallization to yield this compound as a pure solid.[12]

Table 1: Summary of Synthesis Pathway Data

| Step | Transformation | Key Reagents | Solvent | Typical Yield |

| I | 4-Bromo-2-nitrotoluene → 6-Bromoindole | 1. DMFDMA, Pyrrolidine2. H₂, Pd/C | DMF, MeOH | 75-85% (over 2 steps) |

| II | 6-Bromoindole → 6-Bromoindoline | Zn, Acetic Acid | Acetic Acid | 80-90% |

| III | 6-Bromoindoline → Target Compound | (Boc)₂O, TEA, DMAP (cat.) | DCM or THF | >90% |

Conclusion

The described three-part synthetic pathway provides a reliable and well-documented route to this compound. By leveraging the regiochemical control of the Batcho-Leimgruber synthesis and employing selective reduction and standard protection chemistries, this guide offers a practical and scalable methodology. Each step is designed for high yield and purity, with straightforward monitoring and purification procedures, making this pathway highly valuable for professionals in drug discovery and development who require access to this versatile chemical building block.

References

-

Cook, C., & Cook, J. M. (2016). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 21(9), 1234. Available at: [Link]

-

Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Available at: [Link]

-

Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer agents in medicinal chemistry, 23(11), 1336–1348. Available at: [Link]

-

American Elements. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Bentham Science Publishers. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved January 7, 2026, from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 7, 2026, from [Link]

-

Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

-

Amerigo Scientific. (n.d.). 6-Bromoindole (96%). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2021). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Available at: [Link]

-

Boze Chemical Co., Ltd. (2023). Boc Protection Mechanism (Boc2O). Retrieved January 7, 2026, from [Link]

-

Kumar, A., & Kumar, V. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4979. Available at: [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 7, 2026, from [Link]

Sources

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]

tert-Butyl 6-bromoindoline-1-carboxylate reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of tert-Butyl 6-bromoindoline-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern organic synthesis and drug discovery. The document delves into the core reactivity of this molecule, focusing on its utility in palladium-catalyzed cross-coupling reactions and directed ortho-lithiation. We explore the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Furthermore, this guide addresses the compound's stability, handling, and storage, providing researchers, scientists, and drug development professionals with the critical information needed to effectively and safely utilize this versatile reagent. Detailed, step-by-step protocols for key synthetic transformations are provided, supported by visual diagrams and a curated list of authoritative references.

Introduction: A Versatile Scaffold in Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable three-dimensional vector for orienting functional groups for optimal interaction with biological targets. This compound emerges as a particularly strategic derivative for several reasons:

-

The Bromo Handle: The bromine atom at the C-6 position is a versatile functional group, serving as an ideal precursor for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the indoline nitrogen, preventing unwanted side reactions and modulating the electronic properties of the aromatic ring. Crucially, it also functions as a powerful directing group for regioselective functionalization at the adjacent C-7 position via lithiation.[2] The Boc group can be readily removed under acidic conditions, allowing for subsequent derivatization of the nitrogen atom.

This combination of features makes this compound a highly sought-after intermediate for constructing complex molecular architectures and generating libraries of compounds for biological screening.

Physicochemical Properties, Stability, and Handling

Understanding the physical properties and stability profile of a reagent is paramount for its successful application and for ensuring laboratory safety.

Compound Properties

| Property | Value |

| CAS Number | 214614-97-8[3] |

| Molecular Formula | C₁₃H₁₆BrNO₂[3] |

| Molecular Weight | 298.18 g/mol [3] |

| Appearance | Solid (form may vary) |

| Melting Point | >240 °C[3] |

| IUPAC Name | tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate[3] |

Stability and Storage

This compound is generally stable under recommended storage conditions.[4] To ensure its integrity and longevity, the following practices are essential:

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[6]

-

Degradation: Avoid exposure to excessive heat, light, and moisture. While specific degradation pathways are not extensively documented in readily available literature, hydrolysis of the Boc group can occur under strong acidic conditions, and cleavage of the C-Br bond can be initiated by certain reactive metals or radical conditions.

Safe Handling

Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

Core Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of its aryl bromide moiety and the directing effect of the N-Boc group.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 6-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction is a powerful method for creating a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester.[7][8] This reaction is fundamental in the synthesis of biaryl structures, which are common motifs in pharmaceuticals.[7]

Causality and Mechanism: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indoline, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this step.[11]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[12][13] It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[13][14] This reaction is particularly valuable in drug development for introducing nitrogen-containing functional groups that can form key hydrogen bonds with protein targets.[1]

Causality and Mechanism: Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst, but the specifics of the cycle differ.[12][15]

-

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine (or the free amine in solution) to form a more nucleophilic palladium-amido complex. The choice of base is critical and can influence reaction rates.[14][15]

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial to promote this final step and prevent side reactions like beta-hydride elimination.[12][15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Directed ortho-Lithiation

The N-Boc group is an effective directing metalating group (DMG).[2][16] This allows for the regioselective deprotonation of the C-7 position, which is ortho to the carbamate-substituted nitrogen atom. This strategy provides access to a 7-lithioindoline species that is not achievable through other means.

Causality and Mechanism: The process involves the use of a strong, non-nucleophilic base, typically an organolithium reagent like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[2][16]

-

Coordination: The lithium base coordinates to the carbonyl oxygen of the Boc group.

-

Deprotonation: This coordination positions the base to selectively abstract the sterically accessible and electronically activated proton at the C-7 position, forming a thermodynamically stable five-membered ring intermediate.

-

Electrophilic Quench: The resulting C-7 organolithium species is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles (e.g., CO₂, DMF, aldehydes, alkyl halides) to install a new functional group at this position.[2]

This methodology is powerful because it offers a complementary regioselectivity to the cross-coupling reactions at C-6, enabling exhaustive functionalization of the indoline's benzene ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. americanelements.com [americanelements.com]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound [acrospharma.co.kr]

- 6. fishersci.com [fishersci.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. youtube.com [youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Deployment of tert-Butyl 6-bromoindoline-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The indoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, tert-butyl 6-bromoindoline-1-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of a new generation of therapeutic agents. The strategic placement of the bromine atom at the 6-position, combined with the protecting tert-butoxycarbonyl (Boc) group on the indoline nitrogen, provides a powerful handle for a variety of chemical transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of novel kinase inhibitors and modulators of the serotonergic system. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the 6-Bromoindoline Scaffold

The indoline nucleus, a saturated analog of indole, is a common feature in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position of the indoline ring significantly enhances its utility as a synthetic intermediate. This halogenation provides a reactive site for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions, which are workhorses of modern medicinal chemistry.

The presence of the Boc protecting group on the indoline nitrogen serves a dual purpose. Firstly, it deactivates the nitrogen towards unwanted side reactions, allowing for selective transformations at other positions of the molecule. Secondly, it enhances the solubility of the molecule in organic solvents, facilitating its handling and purification. The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for further derivatization.

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from the commercially available 6-bromoindoline. The first step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl group, followed by purification to yield the desired product.

Experimental Protocol: Boc Protection of 6-Bromoindoline

Materials:

-

6-Bromoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 6-bromoindoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the Boc-protection of 6-bromoindoline.

Key Applications in Medicinal Chemistry

The bromine atom at the 6-position of this compound is the key to its synthetic versatility. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The indoline scaffold can serve as a core structure for the development of potent and selective kinase inhibitors. The 6-position of the indoline ring is often a key vector for modification to achieve desired potency and selectivity.

3.1.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl moieties at the 6-position. This is a crucial step in the synthesis of many kinase inhibitors, where these appended rings can interact with specific residues in the kinase active site. A successful Suzuki coupling has been reported for a closely related Boc-protected indole bromide[1].

Diagram of Suzuki-Miyaura Coupling:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

3.1.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds[2][3][4][5][6]. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles containing N-H bonds. This transformation is particularly valuable for the synthesis of kinase inhibitors that require a nitrogen-linked substituent at the 6-position to engage in hydrogen bonding interactions with the target protein.

Diagram of Buchwald-Hartwig Amination:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Table 1: Representative Kinase Inhibitor Scaffolds Accessible from 6-Bromoindoline Derivatives

| Kinase Target Family | Rationale for 6-Substitution | Potential Synthetic Route |

| Glycogen Synthase Kinase 3 (GSK-3) | The 6-position can be functionalized to interact with the substrate-binding site, potentially leading to non-ATP competitive inhibitors.[7][8][9] | Suzuki or Buchwald-Hartwig coupling to introduce moieties that mimic the substrate. |

| Tyrosine Kinases | Introduction of aryl or heteroaryl groups at the 6-position can enhance binding affinity and selectivity by occupying hydrophobic pockets. | Suzuki-Miyaura coupling with various arylboronic acids. |

Synthesis of Serotonin Receptor Modulators

The serotonergic system is a critical regulator of mood, cognition, and various physiological processes. Modulators of serotonin receptors are used to treat a wide range of disorders, including depression, anxiety, and psychosis. The 6-bromoindole and indoline scaffolds have been identified as promising starting points for the development of novel serotonin receptor ligands.[10][11]

The ability to introduce diverse substituents at the 6-position of the indoline ring via cross-coupling reactions allows for the fine-tuning of a compound's affinity and selectivity for different serotonin receptor subtypes. For instance, the synthesis of 6-bromo-N-propionyltryptamine and its evaluation as a 5-HT2A receptor antagonist highlights the potential of this scaffold in this therapeutic area.[11]

Table 2: Serotonin Receptor Ligands Derived from 6-Bromoindole/Indoline Scaffolds

| Compound Class | Target Receptor(s) | Key Synthetic Step | Reference |

| 6-Bromo-N-acyltryptamines | 5-HT2A Antagonists | Amide coupling | [11] |

| 6-Bromohexyl saccharine derivatives | 5-HT1A and D2 antagonists | Alkylation | [10] |

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry that provides a versatile platform for the synthesis of complex and biologically active molecules. Its utility is primarily derived from the strategic placement of the bromine atom, which serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the indoline core, a critical aspect of modern drug discovery.

The applications of this intermediate in the synthesis of kinase inhibitors and serotonin receptor modulators are particularly noteworthy. As our understanding of the molecular basis of disease continues to grow, the demand for novel and selective therapeutic agents will only increase. The strategic use of versatile building blocks like this compound will be essential in meeting this demand and in driving the development of the next generation of medicines. Future research will likely focus on the development of new and more efficient coupling methodologies, as well as the exploration of this scaffold in other therapeutic areas.

References

-

Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. (2006). PubMed. Retrieved from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Reaction Portal. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. (2019). PubMed. Retrieved from [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved from [Link]

-

Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain. (2020). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders. (2021). Bentham Science. Retrieved from [Link]

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved from [Link]

-

Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. (n.d.). PubMed Central. Retrieved from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 6-bromoindoline-1-carboxylate: A Versatile Synthetic Building Block

Abstract

This technical guide provides an in-depth exploration of tert-butyl 6-bromoindoline-1-carboxylate, a pivotal synthetic building block in modern medicinal chemistry and organic synthesis. The strategic placement of a bromine atom at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen renders this molecule a highly versatile scaffold for constructing complex molecular architectures. This document details its synthesis, physicochemical properties, and critically, its application in key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Through detailed, field-proven protocols, mechanistic insights, and a case study in the synthesis of bioactive molecules, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Protected Bromoindoline

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores. Functionalization of the indoline core is therefore a critical strategy in the development of novel therapeutic agents.

This compound emerges as a superior building block due to two key structural features:

-

The Boc Protecting Group: The tert-butoxycarbonyl group on the indoline nitrogen serves a dual purpose. It deactivates the nitrogen, preventing unwanted side reactions and directing electrophilic substitution, while also enhancing solubility in common organic solvents. Crucially, it can be removed under mild acidic conditions, allowing for subsequent N-functionalization or the unveiling of the free N-H group, which is often vital for biological activity.

-

The C6-Bromine Atom: This halogen acts as a versatile synthetic "handle." It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This allows for the systematic exploration of the chemical space around the indoline core to optimize biological activity and pharmacokinetic properties.

This guide will dissect the synthesis and reactive potential of this building block, providing the necessary technical details to effectively incorporate it into complex synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 214614-97-8 | [1] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [1] |

| Molecular Weight | 298.17 g/mol | [1] |

| Appearance | Typically an off-white to light yellow solid | General Knowledge |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene, DMF) | General Knowledge |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.

Synthesis of the Building Block

The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 6-bromoindole.

Step 1: Reduction of 6-Bromoindole to 6-Bromoindoline

The indole double bond is first reduced to the corresponding indoline. A common method involves the use of a reducing agent like sodium cyanoborohydride in acetic acid.

Step 2: Boc Protection of 6-Bromoindoline

The secondary amine of the 6-bromoindoline is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

dot

Caption: Synthetic pathway to this compound.

Representative Protocol: Synthesis of this compound

-

Reduction: To a solution of 6-bromoindole (1.0 equiv) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Reduction): Carefully pour the reaction mixture into an ice-water slurry and basify to pH > 8 with a saturated aqueous solution of sodium carbonate (Na₂CO₃). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-bromoindoline.

-

Boc Protection: Dissolve the crude 6-bromoindoline (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv). If the reaction is sluggish, a catalytic amount of DMAP can be added.

-

Work-up (Protection): Stir the reaction at room temperature for 4-12 hours. Upon completion, wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid. This procedure is adapted from similar, well-established indole functionalization methods[2].

Core Applications in Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 6-position serves as an electrophilic partner for a variety of nucleophiles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. For the indoline scaffold, this reaction allows the introduction of various aryl and heteroaryl substituents, a common strategy in the design of protein kinase inhibitors where such groups can interact with the hinge region of the ATP-binding pocket[3].

Mechanistic Rationale: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond of the indoline. The key transmetalation step involves the transfer of the organic group from an activated boronic acid (or boronate ester) to the palladium center. Reductive elimination then yields the desired 6-arylindoline product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species.

dot

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required (e.g., SPhos, 10 mol% if using a precursor like Pd₂(dba)₃).

-

Reaction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Data Snapshot: Carbonylative Suzuki Coupling A related transformation, the carbonylative Suzuki coupling, introduces a carbonyl linker. A Boc-protected bromoindole has been shown to be an effective substrate.

| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| Boc-protected 3-bromoindole | Phenyl DABO boronate | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | Toluene, CO (ex situ), Base-free | 77% | [4] |

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The formation of C-N bonds is fundamental to medicinal chemistry, as nitrogen-containing functional groups are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles[5][6]. This reaction allows for the direct installation of amino groups at the 6-position of the indoline core, providing key hydrogen-bond donors and acceptors for molecular recognition at a biological target[3].

Mechanistic Rationale: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond[7]. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium amide complex. Reductive elimination from this complex furnishes the C-N bond of the product and regenerates the Pd(0) catalyst[8]. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XantPhos) is critical to facilitate the reductive elimination step and prevent catalyst decomposition[9].

Representative Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

-

Reaction: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vessel and heat the mixture to 80-110 °C.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling introduces a rigid alkyne linker by coupling a terminal alkyne with an aryl halide[10]. This transformation is invaluable for creating linear extensions in molecules, exploring deeper pockets of a binding site, or as a precursor for further transformations such as click chemistry or the synthesis of heterocycles.

Mechanistic Rationale: The Sonogashira reaction classically involves a dual catalytic system with palladium and copper(I)[11]. The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to deprotonate the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts[7].

dot

Caption: Key cross-coupling reactions of the title building block.

Representative Protocol: Sonogashira Coupling

-

Setup: To a Schlenk flask containing this compound (1.0 equiv), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Reaction: Evacuate and backfill the flask with an inert gas. Add an anhydrous amine solvent such as triethylamine or a mixture of THF and diisopropylamine. Add the terminal alkyne (1.2-1.5 equiv).

-

Heating: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

Deprotection: Unveiling the Indoline Core

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free N-H of the indoline. This is typically accomplished under acidic conditions.

Mechanistic Rationale: The reaction is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid like trifluoroacetic acid (TFA). This facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a relatively stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium salt[12].

Standard Protocol: TFA Deprotection

-

Reaction: Dissolve the Boc-protected indoline derivative (1.0 equiv) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv, often used as a 20-50% solution in DCM) at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC until the starting material has been fully consumed.

-

Work-up: Remove the solvent and excess TFA in vacuo. The resulting product is the TFA salt of the deprotected indoline. To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic.

-

Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 6-bromoindoline derivative[13][14].

Case Study: Application in the Synthesis of Bioactive Molecules

The 6-bromoindole scaffold, from which the title compound is derived, is a key starting material for a class of potent antibiotic potentiators. These molecules enhance the efficacy of existing antibiotics by inhibiting bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (H₂S), which protects bacteria from oxidative stress[2].

The synthesis of these inhibitors often involves N-alkylation of the 6-bromoindole core, followed by cross-coupling at the C6-position to introduce further diversity. For example, in the synthesis of the inhibitor NL3, the 6-bromoindole nitrogen is first functionalized, and the crucial C-C bond formation at the 6-position is achieved via a Suzuki coupling, demonstrating the practical application of the principles outlined in this guide[2]. The use of the Boc-protected indoline variant provides a stable, manageable intermediate for these critical transformations.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its pre-protected nitrogen and activated C6-position provide a robust platform for the strategic and controlled elaboration of the indoline scaffold. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent powerful and reliable methods for generating vast libraries of novel compounds for drug discovery. By providing a foundation in its synthesis, reactivity, and application, this guide empowers researchers to effectively harness the synthetic potential of this key intermediate in the pursuit of next-generation therapeutics.

References

- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [URL: https://www.rsc.

- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.

- Boc Deprotection - TFA. Common Organic Chemistry. [URL: http://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA.htm]

- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [URL: https://www.organic-chemistry.

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: http://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_Mechanism_TFA.htm]

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. [URL: https://www.researchgate.net/post/What_happens_to_the_t-butyl_cation_in_the_TFA_deprotection_of_a_t-butyl_ester]

- tert-Butyl 6-bromo-1H-indole-1-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/syx/syx00361]

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020430/]

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [URL: https://www.researchgate.